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For researchers, scientists, and drug development professionals in India, bringing a new

medical device from concept to reality involves navigating a clear regulatory pathway. A critical

step in this process is obtaining a test license to manufacture a small batch of devices for

evaluation and investigation. The Central Drugs Standard Control Organisation (CDSCO)

issues this permission through a Form MD-13 license, which is essential for demonstrating a

device's safety and efficacy before it can be considered for full market approval.

This guide provides essential information on the purpose, requirements, and procedures for

obtaining a Test License in Form MD-13, ensuring your research and development efforts

remain compliant with India's Medical Device Rules, 2017.

Understanding the MD-13 Test License
A Test License in Form MD-13 grants the authority to manufacture a limited quantity of a

medical device for specific, non-commercial purposes. This is a mandatory prerequisite for

devices that need to undergo testing, evaluation, clinical investigation, or be used for

demonstration and training.[1][2][3][4] The license applies to all classes of medical devices,

from low-risk Class A to high-risk Class D.[4] It is crucial to understand that devices

manufactured under this license cannot be sold commercially.[2][3]

The application for this test license is submitted using Form MD-12 through the official online

portal of the Ministry of Health and Family Welfare, commonly known as the SUGAM portal.[1]

[4] Upon successful review of the application and supporting documents, the CDSCO grants

the license in Form MD-13.[2][4]
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Key Timelines and Fees
The process of obtaining an MD-13 license involves specific timelines and fees that applicants

should factor into their development plans. The data below provides a summary of these

quantitative aspects.

Parameter Details Source

Application Form Form MD-12 [1][4]

Issuing Authority
Central Drugs Standard

Control Organisation (CDSCO)
[1]

License Granted Form MD-13 [2][4]

Estimated Timeline Approximately 1.5 to 2 months [1][5]

Application Fee ₹500 INR per product [1]

License Validity 3 Years [4]

The Application Protocol: A Step-by-Step Guide
Securing an MD-13 license requires a systematic approach. The following protocol outlines the

necessary steps for a successful application.

Portal Registration: The first step is to create an account and register the applicant's

company on the SUGAM online portal.[1][4]

Application Drafting: Applicants must fill out Form MD-12, providing a detailed description of

the medical device, including its intended use, materials of construction, and design

specifications.[1][2][6]

Document Compilation and Upload: A comprehensive set of documents must be uploaded

with the application. This includes, but is not limited to:

A cover letter stating the purpose of the application.

A detailed description of the device.[6]
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Justification for the quantity of devices to be manufactured.[2][6]

The test protocol or a detailed clinical investigation plan.[2][4]

Quality management system certificates (e.g., ISO 13485).[1]

An undertaking that the devices will be used solely for the stated non-commercial

purposes.[2][6]

Details of the manufacturing site and the location where testing will be conducted.[2][4]

Fee Payment: The requisite government fee must be paid online through the portal.[1][6]

Submission and Review: Once the application is complete with all documents and the fee is

paid, it can be submitted. The CDSCO will then review the application for completeness and

accuracy.[1]

License Grant: If the application meets all regulatory requirements, the CDSCO will grant the

Test License in Form MD-13.[1][2]

Application Workflow for MD-13 Test License
The following diagram illustrates the procedural flow for obtaining the MD-13 license.
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Caption: Workflow for the MD-13 Test License Application.
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Disposal Plan for Test Devices
While specific disposal guidelines for devices under an MD-13 license are not detailed in the

immediate search results, standard protocols for biomedical waste management must be

followed. Any device used in testing or clinical investigations should be considered biomedical

waste. It is the responsibility of the entity conducting the tests to ensure proper disposal in

accordance with all central, state, and local environmental regulations. This typically involves

segregation, decontamination, and disposal through an authorized biomedical waste

management facility. An undertaking for proper disposal may be required as part of the

application documentation.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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